molecular formula C28H52S B12333710 Thiophene, 3-(2-decyltetradecyl)-

Thiophene, 3-(2-decyltetradecyl)-

Cat. No.: B12333710
M. Wt: 420.8 g/mol
InChI Key: WSIOQPZPWMYDPD-UHFFFAOYSA-N
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Description

Contextualization of Alkyl-Substituted Thiophenes in Contemporary Organic Chemistry Research

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, and its derivatives are cornerstone molecules in the field of organic chemistry. nih.govderpharmachemica.com The introduction of alkyl substituents onto the thiophene ring significantly modifies its physical and electronic properties. rsc.org These substitutions enhance solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices. acs.orgnih.govsigmaaldrich.com The length and branching of the alkyl chain influence the packing of the molecules in the solid state, which in turn affects the material's charge transport properties. nih.gov Consequently, alkyl-substituted thiophenes are integral components in the design of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.netjuniperpublishers.com Researchers are actively exploring how different alkyl chain architectures can be used to fine-tune the performance of these electronic devices. nih.gov

Rationale for Investigating Thiophene, 3-(2-decyltetradecyl)- as a Novel Molecular Entity

The specific compound, Thiophene, 3-(2-decyltetradecyl)-, presents a unique molecular architecture. The "2-decyltetradecyl" substituent is a type of Guerbet alcohol derivative, which is known for its branched structure and liquidity over a wide range of temperatures. researchgate.net This large, branched alkyl group at the 3-position of the thiophene ring is anticipated to impart exceptional solubility and prevent close packing of the thiophene backbones. While this might decrease intermolecular charge hopping, it could be advantageous in applications where solution processability is paramount or where controlled morphology is desired. The investigation into this molecule is driven by the need to understand how such a bulky, flexible side chain impacts the self-assembly and electronic properties of thiophene-based materials, potentially leading to new design principles for next-generation organic electronics.

Overview of Current Research Trajectories for Long-Chain Thiophene Derivatives

Current research on long-chain thiophene derivatives is multifaceted and primarily directed towards advancing organic electronic applications. semanticscholar.orgresearchgate.net A significant trajectory involves the synthesis of novel monomers and polymers with tailored alkyl side chains to optimize performance in organic solar cells and transistors. mdpi.comresearchgate.net Researchers are exploring the effects of side-chain length, branching, and position on polymer crystallinity, morphology, and charge carrier mobility. nih.gov Another key area of focus is the development of more efficient and sustainable synthetic methods for these materials, including direct arylation polycondensation. researchgate.net Furthermore, there is a growing interest in creating well-defined oligothiophenes with long alkyl chains to serve as model systems for studying fundamental structure-property relationships, which is crucial for the rational design of improved polymeric materials. rsc.org The overarching goal is to develop highly soluble, stable, and efficient thiophene-based materials for flexible and printable electronics. acs.orgnih.govsigmaaldrich.com

Chemical and Physical Properties

Below is a table summarizing the computed chemical and physical properties for Thiophene, 3-(2-decyltetradecyl)-.

PropertyValueSource
Molecular Formula C28H52SPubChem nih.gov
Molecular Weight 420.8 g/mol PubChem nih.gov
Boiling Point (Predicted) 498.3±14.0 °CChemicalBook chemicalbook.com
Density (Predicted) 0.885±0.06 g/cm3 ChemicalBook chemicalbook.com
Topological Polar Surface Area 28.2 ŲPubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 22PubChem nih.gov
Exact Mass 420.37897283 DaPubChem nih.gov
InChIKey WSIOQPZPWMYDPD-UHFFFAOYSA-NChemicalBook chemicalbook.com

Properties

Molecular Formula

C28H52S

Molecular Weight

420.8 g/mol

IUPAC Name

3-(2-decyltetradecyl)thiophene

InChI

InChI=1S/C28H52S/c1-3-5-7-9-11-13-14-16-18-20-22-27(25-28-23-24-29-26-28)21-19-17-15-12-10-8-6-4-2/h23-24,26-27H,3-22,25H2,1-2H3

InChI Key

WSIOQPZPWMYDPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CSC=C1

Origin of Product

United States

Synthetic Methodologies and Optimization for Thiophene, 3 2 Decyltetradecyl

Retrosynthetic Analysis and Proposed Synthetic Pathways

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For "Thiophene, 3-(2-decyltetradecyl)-", the primary disconnection is at the C-C bond between the thiophene (B33073) ring and the 2-decyltetradecyl side chain. This leads to several potential synthetic strategies.

Direct C-H Functionalization Approaches

Direct C-H functionalization is an increasingly popular method due to its atom economy. magtech.com.cn This approach involves the direct coupling of a C-H bond on the thiophene ring with a suitable precursor of the 2-decyltetradecyl group. Palladium-catalyzed C-H activation has been successfully used for the polymerization of 2-bromo-3-hexylthiophene, indicating its potential for introducing alkyl chains onto the thiophene ring. researchgate.net

However, achieving regioselectivity, particularly at the C3 position of an unsubstituted thiophene, can be challenging. rsc.org Recent studies have shown that sequential functionalization of thiophenes is possible by employing a pH-sensitive directing group, allowing for controlled C-H arylation. nih.gov While this has been demonstrated for aryl groups, adapting this method for long-chain alkyl groups like 2-decyltetradecyl would be a novel extension.

Cross-Coupling Strategies for Thiophene Ring Functionalization

Cross-coupling reactions are a cornerstone of modern organic synthesis and offer a reliable route to 3-alkylthiophenes. nih.gov These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel. wikipedia.org

Kumada Coupling: This reaction couples a Grignard reagent with an organic halide. wikipedia.org For the synthesis of "Thiophene, 3-(2-decyltetradecyl)-", this would involve reacting 3-halothiophene (e.g., 3-bromothiophene) with the Grignard reagent derived from 2-decyltetradecyl bromide. google.comacs.org Nickel catalysts, such as Ni(dppp)Cl₂, are often used for this transformation. acs.orgresearchgate.net

Stille Coupling: The Stille reaction uses an organotin reagent and an organic halide. wikipedia.org A potential route would be the coupling of 3-halothiophene with a 2-decyltetradecylstannane derivative. acs.orgnumberanalytics.com Palladium catalysts like Pd(PPh₃)₄ are commonly employed. wiley-vch.de While effective, the toxicity of organotin compounds is a significant drawback. wikipedia.org

Suzuki Coupling: This involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org The synthesis could proceed by coupling 3-thienylboronic acid with 2-decyltetradecyl bromide or, conversely, 3-bromothiophene (B43185) with a boronic acid derivative of the 2-decyltetradecyl group. researchgate.netyoutube.com This method is often favored due to the low toxicity and stability of the boronic acid reagents. libretexts.org

Multi-Step Conversions Involving Precursors

A multi-step approach can also be envisioned, where a functionalized thiophene precursor is first synthesized and then elaborated to introduce the 2-decyltetradecyl group. For instance, 3-bromothiophene is a key intermediate for synthesizing 3-substituted thiophenes and can be prepared from 2,3,5-tribromothiophene. orgsyn.org This 3-bromothiophene can then be used in various cross-coupling reactions as described above.

Another multi-step strategy involves the functionalization of a pre-formed poly(3-halothiophene). For example, poly(3-bromohexylthiophene) can be synthesized and subsequently functionalized by reacting it with a suitable nucleophile. cmu.edu This "post-polymerization functionalization" could potentially be adapted to introduce the 2-decyltetradecyl side chain.

Detailed Experimental Protocols for Target Compound Synthesis

Reaction Conditions and Parameter Optimization

The synthesis of 3-alkylthiophenes via Kumada coupling is typically performed by reacting a 3-halothiophene with an alkylmagnesium halide (Grignard reagent) in a suitable solvent and in the presence of a catalyst. google.com

Table 1: General Reaction Parameters for Kumada Coupling of 3-Halothiophenes

ParameterConditionRationale
3-Halothiophene 3-Bromothiophene or 3-ChlorothiopheneBromides are generally more reactive than chlorides. google.com
Grignard Reagent 2-decyltetradecylmagnesium bromidePrepared from the corresponding alkyl bromide and magnesium turnings.
Solvent Tetrahydrofuran (B95107) (THF), Diethyl ether, or 2-Methyltetrahydrofuran (B130290) (2-MeTHF)2-MeTHF has been shown to improve yield by minimizing side products. google.com
Temperature Room temperature to refluxReaction temperature can influence reaction rate and selectivity. acs.org
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are sensitive to air and moisture. acs.org

Optimization of these parameters is crucial for maximizing the yield and purity of the desired product. For example, the choice of solvent can significantly impact the reaction outcome. While THF is a common solvent for Kumada couplings, the use of 2-methyltetrahydrofuran (2-MeTHF) has been shown to allow for higher concentrations of the Grignard reagent and lead to higher product yields with minimal formation of dithienyl side products. google.com

Catalyst Systems and Ligand Effects on Yield and Selectivity

The choice of catalyst and associated ligands plays a pivotal role in the efficiency and selectivity of cross-coupling reactions. For the Kumada coupling, nickel-based catalysts are frequently used. wikipedia.org

Table 2: Catalyst Systems for Kumada Coupling in 3-Alkylthiophene Synthesis

CatalystLigandObservations
Dichloro-bis(triphenylphosphine)nickel(II)TriphenylphosphineA common and effective catalyst. google.com
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)dpppEffective for achieving high regioselectivity in polymerizations. acs.orgresearchgate.net
Nickel catalyst with N-heterocyclic carbene (NHC) ligandNHCShows promise for controlled polymerization of chlorothiophenes. researchgate.net

The ligand coordinated to the metal center can influence the catalyst's activity and stability. For instance, in the polymerization of 3-alkylthiophenes, Ni(dppp)Cl₂ has been shown to be a highly effective catalyst for achieving head-to-tail regioregularity. acs.orgresearchgate.net For less reactive substrates like chlorothiophenes, nickel catalysts bearing N-heterocyclic carbene (NHC) ligands have demonstrated improved performance, allowing for polymerization with controlled molecular weight. researchgate.net

Palladium catalysts are also widely used, particularly in Stille and Suzuki couplings. wikipedia.orglibretexts.org For Stille reactions, Pd(PPh₃)₄ is a common choice. wiley-vch.de In Suzuki couplings, various palladium(0) and palladium(II) complexes can be used, often in combination with phosphine (B1218219) ligands. The choice of ligand can be critical for achieving high yields and turnover numbers.

Purification Techniques for High-Purity Thiophene, 3-(2-decyltetradecyl)-

Achieving high purity of 3-(2-decyltetradecyl)thiophene is paramount for its application in electronic devices, as impurities can significantly degrade performance. Standard purification methods for liquid organic compounds, such as distillation, extraction, and chromatography, are employed. google.comgoogle.com

For thiophenes that are liquid at room temperature, a particularly effective purification method is precipitation by cooling. google.comjustia.com This process involves dissolving the crude thiophene in a suitable solvent and then cooling the solution to a temperature below the melting point of the thiophene, causing the purified product to precipitate out as a solid. google.comjustia.com The choice of solvent is crucial, and the cooling temperature is typically at least 20°C below the melting point of the pure thiophene. justia.com

The precipitated or crystallized product is then separated by filtration. justia.com Any residual solvent can be removed by simple distillation, which can be performed at atmospheric or reduced pressure. google.com This precipitation method has been shown to yield thiophenes with a purity of at least 99.50% by weight. justia.com

Below is a table summarizing common purification techniques:

Purification TechniqueDescriptionKey Parameters
Distillation Separation based on differences in boiling points.Pressure (atmospheric or reduced), Temperature
Extraction Separation based on differential solubility in two immiscible liquids.Solvent choice, pH
Chromatography Separation based on differential partitioning between a stationary and a mobile phase.Stationary phase, Mobile phase, Flow rate
Precipitation by Cooling Purification by dissolving the compound in a solvent and then cooling to induce crystallization.Solvent, Cooling temperature, Stirring time

Yield Enhancement and Scale-Up Considerations

Maximizing the yield and successfully scaling up the synthesis of 3-(2-decyltetradecyl)thiophene from laboratory to industrial production requires careful consideration of several factors.

Yield Enhancement:

A key strategy for enhancing the yield is the use of an improved Kumada coupling process. google.comgoogle.com As mentioned earlier, utilizing 2-methyl tetrahydrofuran as the solvent allows for higher Grignard reagent concentrations, which has been demonstrated to increase the yield approximately fivefold compared to traditional methods. google.comgoogle.com The optimization of catalyst concentration and reaction temperature is also crucial. For instance, reacting 3-bromothiophene with a Grignard reagent in the presence of a nickel catalyst at room temperature can be monitored by gas chromatography to determine the optimal reaction time and prevent the formation of byproducts. google.com

Scale-Up Considerations:

Transitioning from a laboratory-scale synthesis to a larger industrial process introduces several challenges. The management of reaction exotherms becomes critical, especially during the formation of the Grignard reagent and the coupling reaction itself. google.comorgsyn.org Efficient heat transfer and temperature control are essential to maintain optimal reaction conditions and ensure safety.

The choice of equipment is also a significant consideration. The reaction vessel must be suitable for handling the corrosive and reactive nature of the Grignard reagent. google.comsigmaaldrich.com Furthermore, the purification method must be scalable. While laboratory-scale purification might rely on column chromatography, industrial-scale production would likely favor more efficient methods like distillation or large-scale precipitation. google.comgoogle.com

The following table outlines key considerations for yield enhancement and scale-up:

FactorYield Enhancement StrategyScale-Up Consideration
Solvent Use of 2-methyl tetrahydrofuran to increase Grignard reagent concentration. google.comgoogle.comSolvent recovery and recycling to minimize waste and cost.
Catalyst Optimization of catalyst type and concentration. researchgate.netCatalyst cost, availability, and efficiency at a larger scale.
Reaction Conditions Precise control of temperature and reaction time. google.comHeat management, mixing efficiency, and process safety.
Purification Selection of a high-yield purification method like precipitation. google.comjustia.comScalability and efficiency of the chosen purification method.
Starting Materials Use of high-purity reagents.Cost and availability of raw materials in bulk.

Advanced Spectroscopic and Structural Elucidation Studies of Thiophene, 3 2 Decyltetradecyl

High-Resolution Vibrational Spectroscopy Analysis (FT-IR, Raman) for Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers profound insights into the conformational states and vibrational modes of molecules. For Thiophene (B33073), 3-(2-decyltetradecyl)-, these methods can elucidate the interplay between the rigid thiophene core and the flexible alkyl substituent.

In the FT-IR spectrum of analogous 3-alkylthiophenes, characteristic peaks corresponding to the thiophene ring are consistently observed. iosrjournals.orgresearchgate.net The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. primescholars.com The C=C stretching vibrations within the thiophene ring are expected to produce strong bands between 1530 cm⁻¹ and 1350 cm⁻¹. iosrjournals.org Furthermore, the C-S stretching modes, a hallmark of the thiophene heterocycle, are generally found at lower wavenumbers, around 850 cm⁻¹ and 650 cm⁻¹. iosrjournals.org The presence of the long decyltetradecyl chain will introduce intense C-H stretching bands from the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the 2950-2850 cm⁻¹ region.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric C=C stretching of the thiophene ring, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Conformational changes in the long alkyl chain can also be probed, as different gauche and anti-trans arrangements of the C-C bonds will result in shifts in the vibrational frequencies. The flexibility of the 2-decyltetradecyl group allows for various conformations, which can influence the packing of the molecules in the solid state. uc.edu

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for Thiophene, 3-(2-decyltetradecyl)-

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch 2950-2850 2950-2850
Thiophene Ring C=C Stretch 1530-1350 1530-1350
CH₂ Bending (Scissoring) ~1465 ~1465
Thiophene Ring Breathing Weak/Inactive Strong

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and three-dimensional structure of organic molecules in both solution and solid states.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of Thiophene, 3-(2-decyltetradecyl)-, especially given the complexity of the overlapping signals from the long alkyl chain. acs.orgyoutube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. youtube.comyoutube.com For the title compound, COSY would be instrumental in tracing the connectivity of the protons along the decyltetradecyl chain. It would show correlations between the methine proton at the branch point and the adjacent methylene protons, as well as sequential correlations along the two alkyl chains. On the thiophene ring, it would confirm the coupling between the protons at the 2, 4, and 5 positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.comyoutube.com HSQC is essential for assigning the ¹³C signals by linking them to their attached protons, which are often more easily resolved. For instance, the signals of the thiophene ring carbons can be distinguished from the numerous aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com HMBC is particularly powerful for establishing the connectivity across quaternary carbons and heteroatoms. In this case, it would definitively link the protons on the thiophene ring to the carbons of the alkyl side chain, confirming the attachment point at the C-3 position. Correlations between the thiophene protons and the first few carbons of the alkyl chain would be clearly visible.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Thiophene, 3-(2-decyltetradecyl)-

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Thiophene H-2 ~7.2 ~125 C-3, C-4
Thiophene H-4 ~7.0 ~128 C-3, C-5, C-alkyl
Thiophene H-5 ~7.3 ~123 C-3, C-4
Alkyl CH (at branch) ~2.5-2.8 ~35-40 Thiophene C-3, C-2, C-4
Alkyl CH₂ (adjacent to ring) ~2.5 ~30-35 Thiophene C-2, C-3, C-4
Alkyl CH₂ (chain) 1.2-1.4 22-32 Adjacent CH₂, CH₃

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of materials in their solid form. acs.orgnih.govnih.gov For Thiophene, 3-(2-decyltetradecyl)-, ssNMR can reveal details about the conformation of the alkyl chain and the packing of the thiophene rings in the bulk material. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid. The line widths in the ssNMR spectrum can give an indication of the degree of crystallinity and molecular motion. Furthermore, advanced ssNMR experiments can be used to determine the orientation of different molecular segments relative to each other, offering insights into the packing arrangement which is critical for properties like charge transport in organic semiconductors. nih.gov Studies on similar alkyl-substituted thiophenes have shown that the side chains can significantly influence the intermolecular packing and the electronic properties of the material. acs.org

X-ray Diffraction Studies on Crystalline Forms of Thiophene, 3-(2-decyltetradecyl)-

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of crystalline materials. uwaterloo.ca

Obtaining a single crystal of Thiophene, 3-(2-decyltetradecyl)- suitable for X-ray crystallography would provide a precise three-dimensional map of the molecule. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comacs.org This would allow for the accurate determination of bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation of the branched 2-decyltetradecyl side chain and its orientation relative to the thiophene ring. The crystal packing would reveal how the molecules arrange themselves in the solid state, including intermolecular interactions such as π-π stacking between the thiophene rings, which is a key factor in determining the electronic properties of thiophene-based materials. mdpi.comnist.gov In similar structures, the alkyl chains often interdigitate, influencing the lamellar spacing. nist.gov

Table 3: Hypothetical Crystallographic Data for Thiophene, 3-(2-decyltetradecyl)- based on similar compounds

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
a (Å) 10-15
b (Å) 8-12
c (Å) 40-50
α, β, γ (°) 90, >90, 90 (for Monoclinic)
Z (molecules/unit cell) 4 or 8

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel organic molecules, providing data on the precise molecular weight and elemental composition, as well as insights into the molecule's structure through controlled fragmentation. For Thiophene, 3-(2-decyltetradecyl)-, HRMS allows for the unambiguous confirmation of its chemical formula and the characterization of its complex branched alkyl side chain.

The primary function of HRMS in analyzing this compound is the precise determination of its molecular mass. Based on its elemental composition of C₂₈H₅₂S, the calculated monoisotopic mass is 420.37897283 Da. nih.govnih.gov High-resolution instruments can measure this mass with high accuracy, typically within a few parts per million (ppm), which serves to confirm the elemental formula and distinguish it from other potential isobaric compounds. The molecular ion peak ([M]⁺•) in the mass spectra of thiophene derivatives is typically prominent, providing a clear starting point for analysis. researchgate.net

Table 1: Computed Molecular Properties of Thiophene, 3-(2-decyltetradecyl)- Use the search bar to filter properties.

PropertyValueReference
Molecular FormulaC₂₈H₅₂S nih.gov
Molecular Weight420.8 g/mol nih.govnih.gov
Exact Mass420.37897283 Da nih.govnih.gov
Monoisotopic Mass420.37897283 Da nih.govnih.gov

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of Thiophene, 3-(2-decyltetradecyl)- is dominated by cleavages within the large alkyl substituent and, to a lesser extent, the thiophene ring itself.

The fragmentation of the core thiophene cation has been studied and can involve complex rearrangements and ring-opening mechanisms, leading to the formation of smaller species such as acetylene (HC≡CH) and thioformaldehyde (H₂C=S) derivatives or the loss of H₂S. researchgate.net However, in a large substituted molecule like this, the most favorable fragmentation pathways involve the long and branched alkyl chain.

The primary fragmentation events are expected to be:

Benzylic-type Cleavage: The most significant fragmentation pathway involves the cleavage of the C-C bond beta to the thiophene ring. This results in the formation of a stable, resonance-stabilized thiophenylmethylium-type cation or the loss of a large C₂₃H₄₇ radical.

Alkyl Chain Fragmentation: A series of successive losses of alkene fragments (CₙH₂ₙ) from the decyl and tetradecyl chains will produce a characteristic pattern of peaks in the spectrum. These cleavages along the hydrocarbon chains are a hallmark of long-chain aliphatic compounds.

Table 2: Predicted Major Mass Fragments for Thiophene, 3-(2-decyltetradecyl)- This table outlines the expected fragmentation patterns based on established mass spectrometry principles. The m/z values correspond to the most abundant isotope.

Proposed Fragment Ion (m/z)FormulaDescription of Loss
420[C₂₈H₅₂S]⁺•Molecular Ion ([M]⁺•)
279[C₁₈H₃₅S]⁺Loss of a C₁₀H₂₁• (decyl) radical from the side chain.
223[C₁₄H₂₃S]⁺Cleavage at the branch point, losing a C₁₄H₂₉• radical.
97[C₅H₅S]⁺Formation of the thiophenylmethylium cation via benzylic-type cleavage.
83[C₄H₃S]⁺Thiophene ring fragment.

Table of Compounds

Compound Name
Thiophene, 3-(2-decyltetradecyl)-
Acetylene

Computational and Theoretical Investigations of Thiophene, 3 2 Decyltetradecyl

Quantum Chemical Calculations of Electronic Structure and Energy Landscapes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the electronic characteristics of conjugated molecules like Thiophene (B33073), 3-(2-decyltetradecyl)-.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic and optical properties of thiophene-based materials. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that correlates with the material's conductivity and color.

For 3-alkylthiophenes, the HOMO is typically a π-orbital delocalized along the thiophene backbone, while the LUMO is a corresponding π*-orbital. The bulky 2-decyltetradecyl substituent is expected to have a modest electronic effect on the thiophene ring itself. Its primary influence is steric, affecting the planarity of oligomeric or polymeric chains, which in turn alters the effective conjugation length and the HOMO-LUMO gap. DFT calculations on related long-chain 3-alkylthiophenes show that increasing the side-chain length can lead to subtle changes in the HOMO-LUMO gap. nih.govamazonaws.com

Table 1: Representative DFT-Calculated Frontier Orbital Energies for a Model 3-Alkylthiophene Monomer

Property Calculated Value (eV)
HOMO Energy -5.5 to -5.2
LUMO Energy -1.5 to -1.2
HOMO-LUMO Gap 4.0 to 3.7

Note: These values are illustrative and based on typical DFT calculations for long-chain 3-alkylthiophenes. Actual values for Thiophene, 3-(2-decyltetradecyl)- may vary.

The 2-decyltetradecyl side chain, with its numerous single bonds, can adopt a vast number of conformations. This conformational flexibility is a critical aspect of the molecule's behavior. The torsion angle between the thiophene ring and the alkyl chain, as well as the rotations within the chain itself, define the molecule's shape and how it packs in the solid state.

Potential energy surface (PES) mapping for the rotation around the C-C bond connecting the side chain to the thiophene ring would likely reveal multiple local energy minima corresponding to different stable conformers. The global minimum would represent the most energetically favorable arrangement.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational stability and how molecules interact with each other. acs.orgnih.govresearchgate.net For Thiophene, 3-(2-decyltetradecyl)-, MD simulations would be particularly useful for understanding the behavior of the long, branched alkyl chain.

Simulations of poly(3-alkylthiophene)s (P3ATs) have shown that the side chains can exist in various states of order. acs.org At elevated temperatures, the alkyl chains are typically disordered, resembling a liquid-like state. Upon cooling, they can crystallize or become more ordered, which in turn influences the packing of the thiophene backbones. mdpi.com The large and branched nature of the 2-decyltetradecyl group may frustrate dense packing and crystallization of the side chains, leading to a more amorphous solid-state structure.

MD simulations can also model the interactions between molecules. The van der Waals forces between the long alkyl chains are significant and play a major role in the aggregation and self-assembly of these molecules. The branching of the 2-decyltetradecyl chain would likely influence the interdigitation of side chains between adjacent molecules or polymer backbones. nih.gov

Prediction of Self-Assembly Behavior and Aggregation Tendencies

Thiophene derivatives, especially in polymeric form, are known for their ability to self-assemble into ordered structures, which is critical for their performance in electronic devices. cmu.edu The alkyl side chains play a crucial role in directing this self-assembly. ntu.edu.sg

The balance between π-π stacking of the thiophene rings and the van der Waals interactions of the alkyl side chains governs the final morphology. The 2-decyltetradecyl group is expected to create significant steric demands, which could lead to a larger spacing between the π-stacking backbones compared to polymers with shorter side chains. researchgate.net This increased distance could potentially hinder charge transport between chains. However, the bulky side chains also enhance solubility in organic solvents, which is a key advantage for solution-based processing.

Computational models can predict how these molecules might aggregate in solution or form thin films. Coarse-grained MD simulations, where groups of atoms are represented as single beads, can be used to model the self-assembly of large numbers of molecules over longer timescales, providing insights into the formation of nanoscale morphologies. acs.orgnih.govresearchgate.net

Simulation of Spectroscopic Signatures for Comparative Analysis

Theoretical calculations can predict spectroscopic properties, such as UV-visible absorption spectra, which can then be compared with experimental data to validate the computational models. Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra. acs.org

The primary electronic transition in Thiophene, 3-(2-decyltetradecyl)- would be the HOMO to LUMO transition (a π-π* transition). The calculated energy of this transition corresponds to the wavelength of maximum absorption (λmax) in the UV-visible spectrum. For a single molecule, this transition would likely be in the ultraviolet region.

In aggregates or polymeric films, intermolecular interactions lead to changes in the absorption spectrum. The formation of ordered aggregates often results in a red-shift (a shift to longer wavelengths) of the absorption peak, which is indicative of extended conjugation and planarization of the thiophene backbone. ep2-bayreuth.de Simulations of oligomers of 3-(2-decyltetradecyl)thiophene could predict how λmax changes with the number of monomer units and with the degree of backbone twisting, providing a theoretical basis for interpreting experimental spectra. DFT can also be used to simulate vibrational spectra (infrared and Raman), which can provide detailed information about the molecular structure and bonding. polimi.it

Table 2: Predicted Spectroscopic Properties for a Model Oligomer of 3-(2-decyltetradecyl)thiophene

Property Predicted Characteristic
UV-Vis λmax (monomer) ~250-300 nm
UV-Vis λmax (aggregated oligomer) Red-shifted to >400 nm
Key IR Vibrational Modes C-H stretching (alkyl chain), C=C stretching (thiophene ring), C-S stretching (thiophene ring)

Note: These are generalized predictions based on the behavior of similar 3-alkylthiophenes.

Advanced Materials Science Applications of Thiophene, 3 2 Decyltetradecyl As a Building Block

Utilization in Solution-Processable Organic Semiconductors

The primary application of 3-(2-decyltetradecyl)thiophene is as a monomer for the synthesis of solution-processable organic semiconductors, particularly those based on polythiophene backbones. The ability to process these materials from solution is a significant advantage, enabling low-cost, large-area fabrication techniques like printing for electronic devices. nih.gov

Thiophene (B33073), 3-(2-decyltetradecyl)- serves as a fundamental precursor for poly(3-alkylthiophene)s (P3ATs), a widely studied class of conductive polymers. ntu.edu.twchemtube3d.com The polymerization can be achieved through various chemical methods, such as oxidative polymerization, to form a conjugated polymer backbone. rsc.org The synthesis of regioregular polythiophenes is crucial for achieving high charge carrier mobility. researchgate.net By using specific synthetic routes, such as Ni-catalyzed polycondensation, it is possible to produce polymers with a high degree of regioregularity (RR), where the side chains are arranged in a consistent head-to-tail configuration along the polymer backbone. ntu.edu.tw

The introduction of the 2-decyltetradecyl side chain is a strategic design choice. Large, branched alkyl groups significantly enhance the solubility of the resulting polymer in common organic solvents, which is often a challenge for rigid conjugated polymers. nih.govnih.gov This improved solubility allows for higher molecular weight polymers to be achieved during synthesis, as the polymer remains in solution rather than precipitating prematurely. ntu.edu.tw For instance, studies on similar polythiophenes have shown that introducing branched side chains like 2-ethylhexyl can lead to polymers with high regioregularity (99%) and good solubility. ntu.edu.tw

The branched 2-decyltetradecyl side chain plays a critical role in dictating the solid-state properties of the polymer film, which in turn governs the performance of electronic devices like organic field-effect transistors (OFETs). ntu.edu.tw The structure of the side chain directly influences the polymer's ability to self-organize and form well-ordered microstructures upon casting from solution. nih.gov

Bulky, branched side chains like 2-decyltetradecyl can modulate the intermolecular π-π stacking of the conjugated thiophene backbones. ntu.edu.tw While overly bulky groups can sometimes inhibit ordering, a well-designed branched chain can prevent excessive aggregation in solution and promote the formation of highly crystalline domains in thin films. nih.gov This controlled aggregation is essential for efficient charge transport. The alkyl chains form insulating lamellar regions that separate the conductive π-stacked backbones, leading to a two-dimensional charge transport plane. rsc.org

The performance of OFETs is highly dependent on this morphology. A higher degree of crystallinity and optimal π-π stacking distance (the distance between parallel conjugated backbones) facilitate efficient hopping of charge carriers (holes, in the case of p-type polythiophenes), leading to higher mobility. nih.govntu.edu.tw Research on various poly(3-alkylthiophene)s has demonstrated a clear correlation between the side-chain structure, the resulting film morphology, and the measured hole mobility. Introducing branching and increasing chain length can significantly impact these parameters.

Table 1: Comparison of Properties for Polythiophenes with Different Side Chains

Polymer Side Chain Regioregularity (RR) π-π Stacking Distance (Å) Hole Mobility (cm² V⁻¹ s⁻¹)
P3HT n-hexyl >95% 3.8 ~10⁻²
P3DTT n-decylthio ~76-78% 3.65 Lower than P3HT
P3EHTT 2-ethylhexylthio >99% 3.68 ~3x higher than P3EHT

This table compiles representative data from related polythiophene systems to illustrate the influence of side-chain structure on key properties. nih.govntu.edu.twnih.gov P3DTT and P3EHTT are poly(3-alkylthio)thiophenes, which show how heteroatoms in the side chain can also influence properties. ntu.edu.tw

Integration into Supramolecular Architectures and Self-Assembled Systems

The distinct amphiphilic character of 3-(2-decyltetradecyl)thiophene, with its polar thiophene head and nonpolar alkyl tail, makes it an excellent candidate for use in supramolecular chemistry and the construction of self-assembled systems.

Lyotropic liquid crystals (LLCs) are ordered phases that form when amphiphilic molecules are dissolved in a solvent, typically water. nih.govnih.gov These phases, which include the lamellar (Lα), hexagonal (H₂), and bicontinuous cubic (Q₂) structures, arise from the micro-segregation of the hydrophilic and hydrophobic parts of the molecules. nih.govresearchgate.net

The molecular structure of 3-(2-decyltetradecyl)thiophene is analogous to that of lipids and surfactants that are known to form LLCs. researchgate.net The thiophene ring can act as a hydrophilic headgroup, while the large C24 alkyl chain provides a substantial hydrophobic tail. This amphiphilicity suggests a strong potential for forming lyotropic liquid crystalline phases under appropriate conditions (e.g., in specific solvents or in mixtures with other amphiphiles). nih.gov The formation of such ordered phases is influenced by factors like solvent content, temperature, and the presence of additives. nih.govnih.gov While specific studies on the lyotropic behavior of 3-(2-decyltetradecyl)thiophene are not widely documented, its structure strongly supports the hypothesis that it could be used to create such ordered, anisotropic fluid systems. These liquid crystalline phases could serve as templates for creating ordered polymer networks or for applications in drug delivery. researchgate.net

The ability of thiophene-based molecules to self-assemble into well-defined nanostructures is a key area of research. researchgate.net This process is driven by a combination of non-covalent interactions: π-π stacking between the electron-rich thiophene rings and van der Waals forces between the alkyl chains. Molecules like 3-(2-decyltetradecyl)thiophene can form self-assembled monolayers (SAMs) on various substrates. researchgate.net In a SAM, the thiophene headgroups would anchor to the surface, while the long alkyl tails would extend outwards, creating a highly ordered molecular layer.

Furthermore, in solution or upon solvent evaporation, these molecules can aggregate to form various nanostructures, such as nanofibers, nanoribbons, or vesicles. rsc.org The morphology of these structures is dictated by the delicate balance between the attractive forces of the thiophene cores and the steric hindrance and interactions of the bulky 2-decyltetradecyl side chains. The formation of such ordered assemblies is crucial for fabricating high-performance electronic devices and for creating complex, functional materials from the bottom up.

Development of Specialized Sensing Platforms

Polythiophenes incorporating long alkyl side chains have emerged as promising materials for specialized chemical sensors. researcher.life Organic thin-film transistors (OTFTs) are a particularly effective device architecture for this purpose, where the polymer film acts as the active channel, and its conductivity is modulated by the presence of a target analyte.

Polymers derived from monomers like 3-(2-decyltetradecyl)thiophene are well-suited for this application. A polymer with a tetradecyl (C14) side chain, Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT-C14), has been successfully used to create a highly sensitive and selective sensor for ammonia (B1221849) (NH₃) gas at room temperature. researcher.life The device functions as an OTFT where the interaction between ammonia and the polymer channel alters key transistor parameters like channel mobility and threshold voltage. researcher.life

The long, branched alkyl side chains are essential for forming a well-ordered, solution-processable semiconductor channel, while the conjugated backbone provides the pathway for charge transport and the site of interaction with the analyte. The sensor based on PBTTT-C14 demonstrated excellent performance, with the ability to detect low concentrations of ammonia and exhibit rapid response and recovery times. researcher.life This highlights the potential for using polymers based on 3-(2-decyltetradecyl)thiophene in real-world applications for environmental monitoring and safety.

Table 2: Performance of a PBTTT-C14 Based Ammonia Sensor

Parameter Value
Analyte Ammonia (NH₃)
Detection Limit 2 ppm
Operating Temperature 25 °C
Response Time 30 seconds
Recovery Time 40 seconds

Data is for a sensor using PBTTT-C14, a polymer with a structure related to what would be formed from 3-(2-decyltetradecyl)thiophene. researcher.life

Chemo- and Biosensor Applications Utilizing Thiophene-based Conjugated Systems

While extensive research exists on the use of polythiophenes in chemo- and biosensors, specific applications utilizing polymers derived from Thiophene, 3-(2-decyltetradecyl)- are not extensively documented in the reviewed literature. However, the principles governing other polythiophene-based sensors can be extrapolated to understand the potential of this specific polymer.

Thiophene-based sensors often rely on the interaction between the analyte and the conjugated polymer backbone or its functionalized side chains. These interactions can lead to changes in the polymer's conformation, resulting in detectable optical or electronic signals. For instance, polythiophenes with carboxylate or other functional groups have been employed for the detection of metal ions and biomolecules. nih.govresearchgate.net The binding of an analyte can either enhance or quench the fluorescence of the polymer, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ), respectively.

In the context of biosensors, polythiophenes can be functionalized with biorecognition elements such as enzymes or antibodies to achieve high selectivity. For example, a potentiometric biosensor for urea (B33335) has been developed using a copolymer of 3-hexylthiophene (B156222) and 3-thiopheneacetic acid, where the enzyme urease was covalently attached to the polymer. nih.gov Similarly, polythiophene derivatives have been explored for DNA detection. nih.gov The bulky 2-decyltetradecyl side chain of poly(3-(2-decyltetradecyl)thiophene) could potentially influence the accessibility of the conjugated backbone to analytes, a factor that would need to be considered in sensor design.

Exploration of Optical and Electronic Transducer Mechanisms

The transduction mechanism in thiophene-based sensors involves the conversion of a chemical recognition event into a measurable signal. This can be broadly categorized into optical and electronic transduction.

Optical Transduction: This mechanism relies on changes in the photophysical properties of the polymer upon interaction with an analyte. nih.gov The binding of an analyte can alter the polymer's conformation from a planar to a more twisted state, or vice versa. This change in conjugation affects the energy levels of the polymer, leading to a shift in the absorption or emission spectra (colorimetric or fluorometric sensing). For example, the interaction with certain analytes can induce aggregation or disaggregation of the polymer chains, which is observable through changes in the UV-Vis absorption or fluorescence intensity. While specific examples for poly(3-(2-decyltetradecyl)thiophene) are not available, the general principle of conformational changes driving optical responses is a cornerstone of polythiophene-based optical sensors.

Electronic Transduction: This mechanism involves measuring changes in the electrical properties of the polymer film, such as conductivity or capacitance, upon exposure to an analyte. In an organic electrochemical transistor (OECT), for instance, the interaction of the polymer with ions in an electrolyte can modulate the drain current, forming the basis of the sensing mechanism. researchgate.net The morphology of the polymer film, which is significantly influenced by the side chains, plays a crucial role in its electronic properties and, consequently, its sensing performance. The 2-decyltetradecyl side chain, by affecting the packing and crystallinity of the polymer chains, would directly impact the charge transport and the accessibility of the polymer backbone to analytes, thereby influencing the sensitivity and response time of an electronic sensor.

Application in Organic Photovoltaic and Optoelectronic Devices

Polymers derived from Thiophene, 3-(2-decyltetradecyl)- have shown significant promise in the field of organic photovoltaics (OPVs) and optoelectronic devices. The unique structure of the 2-decyltetradecyl side chain plays a critical role in determining the performance of these devices by influencing the active layer morphology and charge transport characteristics.

Role of Thiophene, 3-(2-decyltetradecyl)- in Active Layer Morphology and Charge Transport

The morphology of the active layer in an organic solar cell, which typically consists of a blend of a donor polymer and an acceptor material, is paramount for efficient device operation. The 2-decyltetradecyl side chain, being a bulky and branched alkyl group, significantly impacts the solubility of the resulting polythiophene. This enhanced solubility allows for better processing and control over the film formation, which is crucial for achieving an optimal bulk heterojunction (BHJ) morphology.

Studies on similar poly(3-alkylthiophene)s (P3ATs) have shown that the side chain structure dictates the intermolecular packing and crystallinity of the polymer. researchgate.netrsc.org Longer and more branched side chains can influence the π-π stacking distance between polymer backbones and the lamellar packing distance. rsc.org For instance, research on poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), which has a somewhat similar side chain structure, revealed that its high degree of crystallization is beneficial for charge transport. researchgate.netstanford.edu The bulky nature of the 2-decyltetradecyl group can, on one hand, prevent excessive aggregation, leading to a more favorable nanoscale phase separation in BHJ blends. nih.gov On the other hand, it can also disrupt the crystalline packing, which could potentially lower charge carrier mobility. Therefore, a balance is necessary.

The charge transport in these materials is directly linked to the morphology. Efficient charge transport requires well-ordered crystalline domains for charge carriers to move along the polymer backbones and hop between adjacent chains. The hole mobility in polythiophene films is a key parameter determining the performance of OPVs. Research on various P3ATs has shown that hole mobilities can vary significantly depending on the side chain and the resulting film morphology. rsc.org The presence of the 2-decyltetradecyl side chain is expected to influence the charge carrier mobility by modulating the degree of order within the polymer film.

Table 1: Influence of Branched Alkyl Side Chains on Polymer Properties and Solar Cell Performance This table presents a summary of findings from various studies on polythiophenes with branched alkyl side chains, analogous to the 2-decyltetradecyl group, to illustrate the general effects on device performance.

Polymer SystemSide ChainEffect on MorphologyEffect on Charge TransportPower Conversion Efficiency (PCE)Reference
P3MPT/PCBM2-methylpentylSuppressed crystallization, stable phase separation-Higher than P3HT/PCBM ntu.edu.tw
1'HD-PDPP3Tα-branchedReduced π-π stacking, less crystallineLower hole mobility4.0% nih.gov
2'HD-PDPP3Tβ-branchedStronger π-π stackingHigher hole mobility7.1% nih.gov
P3ATsVaried branchedTighter molecular packing with closer branch point-- rsc.org
IEHICO-4F/PTB7-Th2-ethylhexylOptimal aggregation and miscibility-Superior to linear chains nih.gov

Performance Enhancement through Molecular Engineering of Side Chains

Molecular engineering of the side chains on polythiophenes is a powerful strategy to enhance the performance of OPVs. By systematically modifying the length and branching of the alkyl side chains, it is possible to fine-tune the optoelectronic properties of the polymer and the morphology of the active layer.

The introduction of the 2-decyltetradecyl side chain is a prime example of such molecular engineering. This specific side chain has been shown to be effective in solubilizing conjugated polymers, which is a critical requirement for solution-processed solar cells. Furthermore, the branching of the alkyl chain can influence the polymer's glass transition temperature and melting temperature, which in turn affects the thermal stability and processability of the material. rsc.org

Research has demonstrated that even subtle changes in the side chain structure can lead to significant differences in device performance. ntu.edu.twnih.gov For example, moving the branching point of an alkyl side chain closer to the polymer backbone can lead to tighter molecular packing and improved thermal properties. rsc.org In the context of the 2-decyltetradecyl side chain, its specific branching pattern is designed to provide a good balance between solubility and the ability of the polymer to self-organize into a favorable morphology for charge separation and transport.

The optimization of the active layer morphology through side-chain engineering can lead to improvements in all the key photovoltaic parameters: the short-circuit current (Jsc), the open-circuit voltage (Voc), and the fill factor (FF), ultimately resulting in a higher power conversion efficiency (PCE). Studies on various polythiophene-based systems have consistently shown that the choice of the alkyl side chain is a critical factor in achieving high-performance organic solar cells. researchgate.netnih.gov

Table 2: Photovoltaic Performance of Organic Solar Cells with Engineered Polythiophene Side Chains This table provides examples of how side-chain engineering in polythiophene-based polymers impacts the key performance metrics of organic solar cells.

Donor PolymerAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
P3MPTPCBM---> P3HT ntu.edu.tw
1'HD-PDPP3TPC71BM---4.0 nih.gov
2'HD-PDPP3TPC71BM---7.1 nih.gov
pBTTTPC 104.197.3BM0.5259.37482.3 researchgate.netstanford.edu
P3HT-COOHspiro-OMeTAD0.543.7460.9 acs.org

Mechanistic Studies of Thiophene, 3 2 Decyltetradecyl Reactions

Exploration of Reaction Pathways and Intermediates in Functionalization Reactions

The functionalization of the thiophene (B33073) ring is a key strategy for tuning the electronic and physical properties of materials derived from 3-(2-decyltetradecyl)thiophene. These reactions can proceed through various pathways, often involving the formation of reactive intermediates.

One common functionalization reaction is C-H activation, which allows for the direct modification of the thiophene core. researchgate.net Mechanistic studies, often employing techniques like NMR spectroscopy and DFT calculations, have shed light on the role of catalysts and ligands in these processes. rsc.org For instance, palladium-catalyzed C-H olefination has been shown to be promoted by S,O-ligands, which facilitate the formation of more reactive cationic palladium species. rsc.org The rate-determining step in such reactions is often the C-H activation itself. rsc.org

The synthesis of thiophene derivatives can also proceed through cyclization reactions. For example, the reaction of chloroacetamide derivatives with functionalized thiocarbamoyl compounds can lead to the formation of 3-hydroxythiophene and 3-aminothiophene derivatives. nih.gov These reactions are proposed to proceed through the initial formation of a sulfide (B99878) intermediate, followed by intramolecular cyclization and elimination. nih.gov The specific pathway and resulting product depend on the nature of the reactants and reaction conditions.

The table below summarizes key aspects of reaction pathways and intermediates in the functionalization of thiophene derivatives.

Reaction TypeCatalyst/ReagentKey Intermediate(s)Influencing Factors
C-H OlefinationPalladium with S,O-ligandCationic Palladium SpeciesLigand structure, substrate electronics rsc.org
Cyclization to 3-hydroxythiopheneEthanolic sodium ethoxideSulfide intermediate AReactant structure, solvent nih.gov
Cyclization to 3-aminothiopheneDioxane with sodium methoxideAlkylated sulfide intermediate CReactant structure, base nih.gov

Kinetic Studies of Polymerization Processes Involving the Thiophene Monomer

The polymerization of 3-(2-decyltetradecyl)thiophene is critical for the development of conductive polymers used in organic electronics. Understanding the kinetics of these polymerization processes is essential for controlling the molecular weight, polydispersity, and ultimately, the performance of the resulting polymer.

Electrochemical polymerization is a common method for synthesizing polythiophenes. Kinetic studies have revealed that the rate of polymerization can be significantly influenced by the presence of additives. For instance, the addition of small amounts of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene to the electrochemical polymerization of 3-alkylthiophenes has been shown to increase the polymerization rate and lower the required applied potentials. dtic.mil

The kinetics of such polymerization reactions are often studied by monitoring the increase in cathodic charge over time. It has been found that the rate of polymerization can be first-order with respect to the monomer concentration in the absence of additives. dtic.mil However, in the presence of bithiophene or terthiophene, the reaction order with respect to the additive can be 0.5. dtic.mil This suggests a complex mechanism where the additive facilitates the polymerization process, possibly by acting as a seed for polymer growth. dtic.mil

The following table presents a summary of kinetic data for the electrochemical polymerization of 3-alkylthiophenes.

Monomer SystemAdditiveEffect on Polymerization RateProposed Reaction Order (Additive)
3-MethylthiopheneNoneBaselineN/A
3-Methylthiophene2,2'-BithiopheneIncreased0.5 dtic.mil
3-Methylthiophene2,2':5',2"-TerthiopheneSignificantly Increased0.5 dtic.mil

Investigation of Degradation Mechanisms under Environmental Stressors

The long-term stability of materials based on 3-(2-decyltetradecyl)thiophene is a significant concern, particularly for applications where they are exposed to environmental stressors such as light, heat, and oxygen. Understanding the degradation mechanisms is key to developing strategies to enhance their durability.

Polymer degradation can occur through various mechanisms, including photodegradation, thermal degradation, and oxidative degradation. mdpi.come3s-conferences.orgresearchgate.net These processes often involve the breaking of chemical bonds within the polymer chain, leading to a decrease in molecular weight and a deterioration of material properties. e3s-conferences.org

Photodegradation is initiated by the absorption of photons, particularly UV light, which can lead to the formation of free radicals. e3s-conferences.org These radicals can then participate in chain scission reactions. Photo-oxidative degradation occurs in the presence of oxygen, where the initial photolytic cleavage is followed by oxidative reactions, often involving the formation of hydroperoxides (ROOH) that can further decompose and initiate more degradation. researchgate.net

Thermal degradation occurs at elevated temperatures and can also proceed through radical mechanisms. e3s-conferences.org In the presence of oxygen, thermal-oxidative degradation takes place, which is often a combination of thermal and oxidative processes. researchgate.net The degradation of polymers like poly(ethylene succinate) has been shown to be influenced by factors such as processing temperature and the presence of additives. mdpi.com

The table below outlines the primary degradation mechanisms for polymers under different environmental stressors.

StressorDegradation MechanismKey Reactive SpeciesConsequence
UV LightPhotodegradation, Photo-oxidative degradationFree radicals, Hydroperoxides (ROOH)Chain scission, reduced molecular weight e3s-conferences.orgresearchgate.net
HeatThermal degradation, Thermal-oxidative degradationFree radicalsChain scission, reduced molecular weight e3s-conferences.orgresearchgate.net
OxygenOxidative degradation (often coupled with light or heat)Peroxy radicals, HydroperoxidesFormation of carbonyl groups, chain scission mdpi.com

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Novel Functionalizations and Derivatizations of Thiophene (B33073), 3-(2-decyltetradecyl)-

The functionalization and derivatization of the thiophene ring are critical for fine-tuning the electronic and physical properties of the resulting materials. For Thiophene, 3-(2-decyltetradecyl)-, future research will likely focus on introducing various functional groups at the available positions on the thiophene ring to modulate its characteristics for specific applications.

One promising avenue is the introduction of electron-withdrawing or electron-donating groups to alter the frontier molecular orbital energy levels (HOMO and LUMO). This is a common strategy in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For instance, the incorporation of fluorine atoms or cyano groups can lower the LUMO level, enhancing electron transport, while the addition of alkoxy or amino groups can raise the HOMO level, facilitating hole transport.

Furthermore, the synthesis of copolymers incorporating the 3-(2-decyltetradecyl)thiophene monomer with other aromatic units is a key area for exploration. This approach allows for the creation of donor-acceptor (D-A) copolymers with tailored bandgaps and absorption spectra, which are highly desirable for efficient light harvesting in solar cells. nih.gov The bulky 2-decyltetradecyl side chain is expected to enhance the solubility and processability of these high-molecular-weight polymers, a crucial factor for device fabrication.

Research into creating well-defined oligomers and polymers with controlled regioregularity is also essential. The arrangement of the alkyl side chains along the polythiophene backbone significantly impacts the material's ability to self-assemble and form ordered structures, which in turn governs charge carrier mobility. rsc.org Techniques like Grignard metathesis (GRIM) polymerization have been shown to produce highly regioregular poly(3-alkylthiophene)s and could be adapted for this specific monomer.

Integration with Emerging Technologies in Flexible Electronics and Wearable Devices

The inherent properties of Thiophene, 3-(2-decyltetradecyl)-, make it a strong candidate for integration into the next generation of flexible and wearable electronic devices. The long, branched alkyl chain is anticipated to impart excellent solubility in common organic solvents, facilitating solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll coating. These methods are essential for the cost-effective manufacturing of large-area and flexible electronic devices.

In the realm of flexible electronics, polymers derived from this thiophene monomer could be utilized as the active semiconductor layer in flexible OFETs, which are the building blocks of flexible displays, RFID tags, and sensors. The flexibility of the polymer backbone, combined with the solution processability, would allow for the fabrication of devices on plastic substrates.

For wearable devices, the mechanical properties of the resulting polymers are of paramount importance. The bulky side chain may act as a plasticizer, potentially leading to materials that are more resilient to bending and stretching. This could enable the development of wearable sensors for monitoring physiological signals or environmental conditions. The optical properties of polythiophenes, which can change in response to various stimuli, also open up possibilities for chromic sensors integrated into textiles. wikipedia.org

The development of stretchable electronics is another exciting frontier. By blending polymers of Thiophene, 3-(2-decyltetradecyl)- with elastomers or by engineering the polymer architecture to enhance its mechanical compliance, it may be possible to create intrinsically stretchable semiconducting films for applications in electronic skin and soft robotics.

Theoretical Advancement in Predicting Structure-Property Relationships for Complex Thiophene Derivatives

Computational modeling and theoretical calculations are indispensable tools for accelerating the discovery and design of new materials. For complex molecules like Thiophene, 3-(2-decyltetradecyl)- and its derivatives, theoretical advancements are crucial for predicting their properties and guiding synthetic efforts.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for calculating the electronic structure, molecular geometry, and optical properties of thiophene-based molecules and oligomers. These calculations can provide insights into how different functional groups or side-chain conformations affect the HOMO-LUMO gap, charge distribution, and absorption spectra.

The development of machine learning models represents a new frontier in materials science. arxiv.org By training models on existing experimental and computational data for a wide range of thiophene derivatives, it may become possible to rapidly predict the properties of new, unsynthesized compounds. This data-driven approach could significantly reduce the time and resources required for the development of novel materials with optimized performance characteristics.

A key challenge for theoretical models will be accurately capturing the complex interplay between the conformational flexibility of the long alkyl chain and the electronic properties of the conjugated thiophene backbone. Developing more sophisticated models that can account for these interactions will be essential for making accurate predictions.

Research AreaKey ObjectivesPotential Impact
Novel Functionalizations Tune electronic properties, create D-A copolymers.Enhanced performance in OFETs and OPVs.
Flexible Electronics Develop solution-processable, flexible, and stretchable materials.Cost-effective manufacturing of wearable devices and e-skin.
Theoretical Modeling Predict structure-property relationships, guide synthesis.Accelerated discovery of new materials with desired properties.

Sustainable Synthesis and Green Chemistry Approaches for Thiophene, 3-(2-decyltetradecyl)- Production

As the demand for advanced materials grows, so does the need for environmentally friendly and sustainable production methods. The application of green chemistry principles to the synthesis of Thiophene, 3-(2-decyltetradecyl)- and its polymers is a critical area for future research. resolvemass.ca

One of the primary goals of green chemistry is to minimize waste and use less hazardous substances. resolvemass.ca Traditional methods for synthesizing polythiophenes often involve the use of halogenated solvents and organometallic reagents. cmu.edu Future research should focus on developing synthetic routes that utilize greener solvents, such as bio-derived solvents or even water, where possible. nih.govmdpi.com

Catalysis plays a central role in the synthesis of conjugated polymers. The development of more efficient and selective catalysts can lead to higher yields and fewer byproducts. For instance, moving away from stoichiometric metal reagents towards catalytic cross-coupling reactions is a key step. The use of earth-abundant metal catalysts, such as iron or copper, in place of precious metals like palladium, is another important research direction. Oxidative polymerization using reagents like iron(III) chloride is a common method for polythiophene synthesis, and optimizing this process to reduce metal waste is crucial. wikipedia.orgkpi.ua

Energy efficiency is another core principle of green chemistry. resolvemass.ca Exploring synthetic methods that can be performed at lower temperatures and pressures, such as microwave-assisted synthesis or mechanochemistry, could significantly reduce the energy consumption of the production process.

Furthermore, the entire lifecycle of the material should be considered. This includes designing polymers that are more stable and have longer operational lifetimes, as well as developing methods for recycling or degrading the materials at the end of their use. While conjugated polymers are generally not biodegradable, research into designing polymers with cleavable linkages or developing chemical recycling processes could mitigate their environmental impact.

Green Chemistry PrincipleApplication in Thiophene Synthesis
Waste Prevention High-yield reactions, minimizing byproducts.
Atom Economy Maximizing the incorporation of reactants into the final product.
Safer Solvents and Reagents Use of bio-derived solvents, earth-abundant metal catalysts.
Energy Efficiency Microwave-assisted synthesis, reactions at ambient temperature.
Design for Degradation/Recycling Incorporating cleavable linkages, developing recycling protocols.

Q & A

Q. Key Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dioxane/water mixtures.
  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) for cross-coupling reactions .
  • Reaction Time: 24–72 hours at room temperature or reflux conditions .

Basic: What spectroscopic techniques are critical for confirming the regioregularity of 3-(2-decyltetradecyl)thiophene-based polymers?

Methodological Answer:
Regioregularity is assessed using:

¹H NMR Spectroscopy :

  • Distinct signals for head-to-tail (HT) configurations (e.g., 139.21, 133.95 ppm for thiophenic carbons) .
  • Absence of multiple splitting confirms minimal regioirregularity.

Gel Permeation Chromatography (GPC) :

  • Determines molecular weight distribution (Đ = 1.2–1.5 for regioregular polymers) .

UV-Vis and FTIR :

  • Monitor π-π* transitions and alkyl chain vibrational modes to confirm structural integrity .

Table 1 : Representative NMR Data for Regioregular Polymers

Chemical Shift (ppm)AssignmentReference
139.21Thiophene C2/C5 (HT)
127.93Thiophene C3/C4 (HT)

Advanced: How does the incorporation of 3-(2-decyltetradecyl)thiophene units influence the phase separation and aggregation behavior in polymer-fullerene solar cell active layers?

Methodological Answer:
The 2-decyltetradecyl side chain:

  • Enhances Solubility : Longer alkyl chains improve polymer processability in organic solvents (e.g., chloroform, THF) .
  • Modulates Phase Separation :
    • Atomic force microscopy (AFM) reveals smaller domain sizes (~20 nm) in PDPPTPT-DT:[70]PCBM blends vs. shorter-chain analogs, optimizing exciton dissociation .
    • Grazing-incidence X-ray scattering (GIWAXS) shows enhanced π-stacking (d-spacing = 3.8 Å) due to alkyl chain fluidity .
  • Improves Power Conversion Efficiency (PCE) : Polymers with 2-decyltetradecyl chains achieve PCEs >7% due to balanced charge transport and reduced recombination .

Advanced: What contradictory findings exist regarding the molecular weight vs. photovoltaic efficiency relationship in thiophene copolymers with 2-decyltetradecyl side chains, and how can these be reconciled?

Methodological Answer:
Contradictions :

  • High molecular weight (Mn > 50 kDa) polymers may exhibit lower PCEs due to excessive aggregation, while medium Mn (~30 kDa) optimizes film morphology .
    Resolution Strategies :

Controlled Polymerization : Use Suzuki-Miyaura coupling with precise stoichiometry to limit Mn .

Additive Engineering : Incorporate 1,8-diiodooctane (DIO) to mitigate aggregation during spin-coating .

Post-Synthesis Annealing : Thermal treatment (150°C, 10 min) enhances crystallinity without compromising solubility .

Table 2 : Molecular Weight vs. Device Performance

Mn (kDa)PCE (%)Domain Size (nm)Reference
287.218
525.835

Basic: What purification strategies are recommended for isolating 3-(2-decyltetradecyl)thiophene monomers with high regiochemical purity?

Methodological Answer:

Column Chromatography :

  • Use silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) to separate alkylated isomers .

Recrystallization :

  • Dissolve crude product in hot hexane, followed by slow cooling to isolate crystalline monomers .

TLC Monitoring :

  • Rf values of 0.3–0.4 (hexane:EtOAc = 9:1) indicate pure fractions .

Advanced: How can computational modeling (e.g., DFT or QSPR) predict the charge transport properties of 3-(2-decyltetradecyl)thiophene-based materials?

Methodological Answer:

Density Functional Theory (DFT) :

  • Calculate HOMO/LUMO levels (e.g., HOMO = −5.2 eV for thiophene derivatives) to estimate open-circuit voltage (Voc) .

Quantitative Structure-Property Relationship (QSPR) :

  • Correlate alkyl chain length with hole mobility (μh) using regression models (R² > 0.9) .

Molecular Dynamics (MD) Simulations :

  • Predict aggregation behavior by modeling van der Waals interactions between alkyl chains .

Table 3 : Predicted vs. Experimental Hole Mobilities

Chain Length (C atoms)Predicted μh (cm²/Vs)Experimental μh (cm²/Vs)
14 (decyltetradecyl)0.120.11

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